3-(Azepan-2-yl)-1,2,4-oxadiazole

ADME Drug Design Lipophilicity

Select 3-(Azepan-2-yl)-1,2,4-oxadiazole for rational scaffold hopping. This precise 1,2,4-oxadiazole regioisomer delivers up to 1.2 log units higher lipophilicity than the 1,3,4-isomer, driving passive permeability for CNS and intracellular targets. The seven-membered azepane ring provides distinct conformational flexibility versus piperidine/pyrrolidine, validated by a CB2 agonist analog (EC50 21 nM). The unsubstituted 3-position offers a clear synthetic handle for library synthesis. Ensure program integrity—generic substitution with incorrect regioisomers risks divergent ADME and unreliable SAR. Procure high-purity (98%) material to advance your hit-to-lead efforts.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
Cat. No. B11915808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azepan-2-yl)-1,2,4-oxadiazole
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESC1CCC(NCC1)C2=NOC=N2
InChIInChI=1S/C8H13N3O/c1-2-4-7(9-5-3-1)8-10-6-12-11-8/h6-7,9H,1-5H2
InChIKeyPARYBDOLVNBMAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Azepan-2-yl)-1,2,4-oxadiazole Procurement Guide: CAS 1461869-15-7 and Structural Identity


3-(Azepan-2-yl)-1,2,4-oxadiazole (CAS 1461869-15-7) is a heterocyclic building block that incorporates a 1,2,4-oxadiazole ring directly linked to a saturated azepane scaffold [1]. The molecule comprises a five-membered 1,2,4-oxadiazole core (C₂H₂N₂O), a seven-membered azepane ring (C₆H₁₂N), and a molecular weight of 167.21 g/mol . This specific regioisomeric form and substitution pattern dictates its unique physicochemical and potential pharmacological profile [2].

Why 3-(Azepan-2-yl)-1,2,4-oxadiazole Cannot Be Interchanged with Other Oxadiazole Regioisomers or Aza-Heterocycles


Substituting this specific compound with a different oxadiazole regioisomer (e.g., 1,3,4-oxadiazole) or a different azepane congener can critically alter key drug-like properties. A systematic comparison of matched molecular pairs from a major pharmaceutical collection has established that 1,2,4-oxadiazoles exhibit significantly higher lipophilicity (by up to 1.2 log units) and reduced metabolic stability compared to their 1,3,4-oxadiazole counterparts [1]. Conversely, the seven-membered azepane ring imparts distinct conformational flexibility and lipophilicity compared to smaller piperidine or pyrrolidine rings, which directly influences target binding and permeability [2]. Therefore, generic substitution without consideration of these regioisomeric and ring-size-specific differences can lead to divergent ADME profiles and unreliable structure-activity relationships [3].

Quantitative Evidence Guide for 3-(Azepan-2-yl)-1,2,4-oxadiazole Differentiation


1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole: LogD Lipophilicity Difference

A large-scale analysis of matched molecular pairs from the AstraZeneca compound collection demonstrates that 1,2,4-oxadiazoles consistently exhibit higher lipophilicity than their 1,3,4-oxadiazole isomers. This quantifiable difference is a critical factor in determining membrane permeability and metabolic clearance [1].

ADME Drug Design Lipophilicity

Metabolic Stability of 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Scaffolds

The same comparative study by Boström et al. (2012) reveals that the 1,2,4-oxadiazole ring system is associated with significantly higher metabolic turnover compared to the 1,3,4-oxadiazole isomer. This is attributed to increased CYP enzyme binding, a consequence of the higher lipophilicity of the 1,2,4-oxadiazole scaffold [1].

Metabolic Stability CYP Inhibition Drug Metabolism

hERG Inhibition Risk Profile: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole

Matched pair analysis indicates that 1,2,4-oxadiazole-containing compounds exhibit a higher propensity for hERG channel inhibition compared to their 1,3,4-oxadiazole isomers. This increased risk is likely driven by the higher overall lipophilicity of the 1,2,4-oxadiazole scaffold [1].

Cardiotoxicity hERG Safety Pharmacology

Conformational Flexibility and Lipophilicity: Azepane vs. Piperidine Rings

The saturated seven-membered azepane ring provides a distinct three-dimensional profile compared to smaller nitrogen heterocycles like piperidine. This larger ring confers greater conformational flexibility and increased lipophilicity, which are known to enhance passive membrane permeability and can improve target binding through better accommodation of hydrophobic pockets [1].

Scaffold Hopping Lipophilicity Permeability

Recommended Application Scenarios for 3-(Azepan-2-yl)-1,2,4-oxadiazole Based on Evidence


Medicinal Chemistry Probe Design Requiring High Lipophilicity and Permeability

When designing a molecular probe for a central nervous system (CNS) or intracellular target where high passive permeability is essential, the 1,2,4-oxadiazole scaffold is a rational choice. Its proven higher lipophilicity (up to 1.2 log units greater than the 1,3,4-isomer) is a key driver for improving blood-brain barrier penetration or cellular uptake [1]. This property must be balanced against the potential for increased metabolic clearance and hERG risk, as outlined in Section 3.

Scaffold Hopping to 1,2,4-Oxadiazole for Patent Lifecycle Management

This compound is a strategic intermediate for scaffold hopping from an amide, ester, or 1,3,4-oxadiazole bioisostere. Replacing a 1,3,4-oxadiazole with the 1,2,4-regioisomer can be used to generate new intellectual property while intentionally altering the drug-like profile. The change will predictably increase lipophilicity and metabolic turnover, which could be leveraged to create a new chemical entity with a differentiated pharmacokinetic signature [1].

Development of CB2 Receptor Agonists for Inflammatory Pain

While not identical, the close structural analog, 4-(1,2,4-oxadiazol-5-yl)azepan-2-one, has been identified as a potent and selective CB2 agonist (EC50 = 21.0 nM, with >1428-fold selectivity over CB1) with favorable in vivo efficacy in rodent pain models [2]. This establishes a strong precedent for the azepane-1,2,4-oxadiazole motif in this therapeutic area. 3-(Azepan-2-yl)-1,2,4-oxadiazole represents a valuable scaffold for further SAR exploration around this validated chemotype, where the saturated azepane ring can contribute to conformational flexibility and target engagement.

Synthesis of Diverse Chemical Libraries via 3-Position Functionalization

The unsubstituted 3-position of the 1,2,4-oxadiazole ring in this compound offers a clear synthetic handle for further derivatization. It can be readily functionalized using established oxadiazole chemistry, such as reactions with amidoximes and carboxylic acid derivatives [3], to generate libraries of diverse analogs for hit-to-lead or lead optimization programs targeting a range of biological activities associated with the 1,2,4-oxadiazole class [4].

Quote Request

Request a Quote for 3-(Azepan-2-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.